2-(4-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
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Overview
Description
2-(4-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. A common synthetic route may include the condensation of appropriate aromatic aldehydes with diamines, followed by cyclization and functional group modifications. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as a drug candidate for various diseases.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole include other dihydropyrimido[1,2-a]benzimidazoles with different substituents on the aromatic rings. Examples include:
- 2-(4-Chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- 2-(4-Methoxyphenyl)-4-(2-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of methoxy and methyl groups may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C24H21N3O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C24H21N3O/c1-16-7-3-4-8-19(16)23-15-21(17-11-13-18(28-2)14-12-17)26-24-25-20-9-5-6-10-22(20)27(23)24/h3-15,23H,1-2H3,(H,25,26) |
InChI Key |
PCGOGLATQXDYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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